1-(2,6-Difluorophenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea

Kinase inhibition Selectivity profiling Medicinal chemistry

1-(2,6-Difluorophenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea is a synthetic small-molecule urea derivative characterized by a 2,6-difluorophenyl moiety linked via a urea bridge to a 6-phenylpyrimidin-4-yl methyl group. This structural architecture places it within the class of N-aryl-N′-heteroaryl methyl ureas, a scaffold commonly explored in medicinal chemistry for kinase inhibition and agrochemical herbicidal activity.

Molecular Formula C18H14F2N4O
Molecular Weight 340.334
CAS No. 2188279-19-6
Cat. No. B2499242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Difluorophenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea
CAS2188279-19-6
Molecular FormulaC18H14F2N4O
Molecular Weight340.334
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=NC(=C2)CNC(=O)NC3=C(C=CC=C3F)F
InChIInChI=1S/C18H14F2N4O/c19-14-7-4-8-15(20)17(14)24-18(25)21-10-13-9-16(23-11-22-13)12-5-2-1-3-6-12/h1-9,11H,10H2,(H2,21,24,25)
InChIKeyBADFZCFTDAJIDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,6-Difluorophenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea (CAS 2188279-19-6): Chemical Identity and Structural Classification for Procurement Evaluation


1-(2,6-Difluorophenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea is a synthetic small-molecule urea derivative characterized by a 2,6-difluorophenyl moiety linked via a urea bridge to a 6-phenylpyrimidin-4-yl methyl group. This structural architecture places it within the class of N-aryl-N′-heteroaryl methyl ureas, a scaffold commonly explored in medicinal chemistry for kinase inhibition and agrochemical herbicidal activity [1]. Despite its presence in chemical supplier catalogs, a rigorous search of primary literature and patent databases reveals no peer-reviewed studies or granted patents that explicitly disclose this compound’s synthesis, biological activity, or physicochemical properties. Procurement decisions must therefore rely on class-level structural inferences and the limited vendor-provided characterization data rather than on direct experimental evidence for this specific entity.

Synthetic urea derivative; scaffold explored in kinase inhibition and herbicide discovery
No peer-reviewed bioactivity or selectivity data identified for this exact compound
Vendor-supplied characterization only; users must validate identity and purity independently

Why Close Analogs of 1-(2,6-Difluorophenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea Cannot Be Assumed Interchangeable Without Comparative Data


The urea bridge and the precise substitution pattern on both the phenyl and pyrimidine rings are critical determinants of target binding, selectivity, and pharmacokinetic behavior. The 2,6-difluoro substitution on the phenyl ring influences metabolic stability and hydrogen-bonding capacity, while the 6-phenylpyrimidin-4-yl methyl moiety introduces a defined spatial orientation that can significantly alter kinase selectivity profiles compared to analogs bearing pyrazolo[1,5-a]pyrimidine , pyridinyl [1], or unsubstituted pyrimidine groups. Even minor modifications, such as moving the pyrimidine attachment point or replacing the methylene linker, can invert selectivity or abolish activity in related urea-based kinase inhibitor series [1]. Therefore, assuming functional equivalence between this compound and any close structural analog without direct comparative data would be scientifically unjustified and poses a significant risk to experimental reproducibility.

2,6-Difluoro substitution sensitivity
Metabolic stability and hydrogen‑bonding may shift significantly relative to mono‑fluoro or non‑fluorinated phenyl urea analogs.
6-Phenylpyrimidine spatial orientation
Kinase selectivity profiles may differ from pyrazolo[1,5‑a]pyrimidine, pyridinyl, or unsubstituted pyrimidine urea series; no direct comparison data exist.
Methylene linker and substitution pattern
Minor modifications (attachment point, linker length, urea reversal) can invert activity; close analogs are not functionally interchangeable without head-to-head validation.

Quantitative Differentiation Evidence for 1-(2,6-Difluorophenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea Against Selected Comparators


Kinase Selectivity Profile vs. Pyrazolo[1,5-a]pyrimidine Analog: Direct Evidence Gap

No direct head-to-head comparison data between 1-(2,6-difluorophenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea and any pyrazolo[1,5-a]pyrimidine-containing analog is available in the public domain. Vendor annotations suggest that the pyrazolo[1,5-a]pyrimidine analog (CAS 2034621-53-7) may act as a CDK and Trk kinase inhibitor , whereas the target compound's 6-phenylpyrimidine scaffold is structurally distinct and lacks any disclosed kinase inhibition data. The absence of quantitative IC50, Kd, or selectivity panel results for the target compound precludes any evidence-based differentiation claim.

Kinase selectivity gap
Data to verify
No kinase inhibition or selectivity panel data publicly reported.
Cannot support target‑identification or selectivity‑profiling studies.
Class‑level scaffold only; target engagement unknown.
Kinase inhibition Selectivity profiling Medicinal chemistry

Herbicidal Activity Against Monocot and Dicot Weeds: Absence of Data Relative to N-Pyrimidyl Urea Derivatives

A 2014 study demonstrated that certain N-fluorinated phenyl-N′-pyrimidyl urea derivatives exhibit herbicidal activity against Amaranthus retroflexus (AR) and Setaria viridis (SV), with compound 25 achieving an IC50 of 11.67 mg/L against SV, outperforming bensulfuron (IC50 = 27.45 mg/L) [1]. However, compound 25 differs substantially from the target compound, bearing a 3-trifluoromethylphenyl group and a 2-amino-4-chloro-6-methylpyrimidine ring. The target compound, with its 2,6-difluorophenyl and 6-phenylpyrimidin-4-yl methyl structure, has not been evaluated in any disclosed herbicide assay. No quantitative herbicidal activity data exist to position it within this or any other agrochemical series.

Herbicidal activity gap
Class‑level
Target compound No data
Urea analog 25 IC₅₀ 11.67 mg/L (SV)
Difference cannot be calculated.
Cannot benchmark as a herbicide lead; critical data missing.
Structural divergence from known active ureas precludes extrapolation.
Agrochemical discovery Herbicide resistance Weed management

FGFR1 Inhibitory Activity Benchmarking Against Advanced Urea-Based Inhibitors

A 2021 SAR study on novel urea compounds as FGFR1 inhibitors reported nanomolar IC50 values for optimized leads against FGFR1 kinase and cytotoxic effects in triple-negative breast cancer cell lines [1]. These compounds feature a urea core with diverse aryl and heteroaryl substitutions optimized through extensive medicinal chemistry. The target compound, 1-(2,6-difluorophenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea, has not been profiled in this assay system. Its 6-phenylpyrimidine motif is not represented among the >40 compounds synthesized in that study, and no direct FGFR1 inhibition data exist to compare its potency or selectivity with the published series.

FGFR1 inhibition gap
Class‑level
Target compound No data
Published leads Nanomolar IC₅₀ range
No head‑to‑head comparison possible.
Cannot prioritize for FGFR‑targeted research without in‑house profiling.
6‑Phenylpyrimidine motif untested in FGFR1 urea series.
FGFR1 kinase Triple-negative breast cancer Kinase inhibitor design

Physicochemical and DMPK Property Differentiation: Complete Data Vacuum

No experimental or predicted physicochemical property data (logP, solubility, permeability, metabolic stability) are publicly available for 1-(2,6-difluorophenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea. Related urea derivatives with 2,6-difluorophenyl groups have shown moderate to high metabolic stability in microsomal assays, but the presence of the 6-phenylpyrimidine moiety is expected to significantly increase logP and reduce aqueous solubility compared to simpler pyrimidine analogs [1]. Without experimentally determined properties, it is impossible to assess whether this compound offers any adsorption, distribution, metabolism, excretion, or toxicity (ADMET) advantage over known urea-based probes.

DMPK data vacuum
Class‑level
No experimental or predicted logP, solubility, or metabolic stability data available.
ADMET developability cannot be assessed; high selection risk.
Typical 2,6‑difluorophenyl ureas exhibit moderate‑high microsomal stability.
Drug-likeness ADME Property-based design

Realistic Application Scenarios for 1-(2,6-Difluorophenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea Based on Available Evidence


Exploratory Chemical Biology Probe for FGFR-Dependent Cellular Models

Given the established role of pyrimidine-containing urea derivatives as FGFR kinase inhibitors [1], this compound could be used as an exploratory probe in cellular assays (e.g., MDA-MB-231, SUM149) to determine whether the 6-phenylpyrimidin-4-yl methyl substitution confers any novel inhibitory activity. However, scientists must first generate their own dose-response and selectivity data, as no published pharmacological characterization exists for this entity.

Lead Optimization Scaffold in Agrochemical Discovery

The structural similarity to N-pyrimidyl urea herbicides with demonstrated activity against Amaranthus retroflexus and Setaria viridis [2] positions this compound as a potential scaffold for herbicide lead optimization. Researchers may synthesize and test it in standard Petri dish and greenhouse assays to benchmark its herbicidal potency and crop selectivity against established commercial herbicides like bensulfuron.

Chemical Proteomics Tool for Target Deconvolution

The compound could be functionalized with an alkyne or biotin tag via the phenyl or pyrimidine ring to serve as a chemical proteomics probe for identifying novel urea-binding proteins. This approach has been applied to other kinase inhibitor chemotypes to map cellular targets and off-targets, but would require full synthetic characterization and activity-based probe validation before use.

Application
Selection Property
Validation Focus
Exploratory probe for kinase‑dependent cancer cell models
6‑Phenylpyrimidine urea scaffold; structural novelty
Generate dose‑response and kinome selectivity data; confirm target engagement
Herbicide lead optimization scaffold
N‑Pyrimidyl urea herbicide chemotype
Benchmark herbicidal potency against monocot/dicot weeds; assess crop safety
Chemical proteomics probe for target deconvolution
Functionalizable phenyl or pyrimidine ring handles
Synthesize activity‑based probe; validate pull‑down and target identification
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